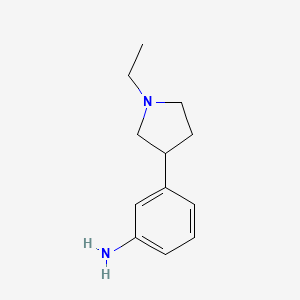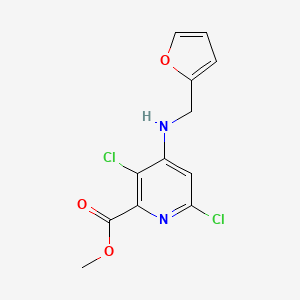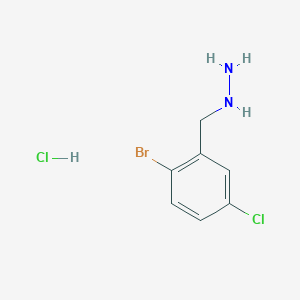
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2·HCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride typically involves the reaction of (2-Bromo-5-chlorobenzyl)hydrazine with hydrochloric acid. The preparation method can be summarized as follows:
Starting Material: (2-Bromo-5-chlorobenzyl)hydrazine.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under suitable conditions.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylhydrazine derivatives, while condensation reactions can produce hydrazones.
Aplicaciones Científicas De Investigación
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It may be used in studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-chlorobenzyl)hydrazine: The parent compound without the hydrochloride salt.
(2-Bromo-5-chlorophenyl)hydrazine: A similar compound with a phenyl group instead of a benzyl group.
(2-Bromo-5-chlorobenzyl)amine: A related compound with an amine group instead of a hydrazine group.
Uniqueness
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
2044706-95-6 |
|---|---|
Fórmula molecular |
C7H9BrCl2N2 |
Peso molecular |
271.97 g/mol |
Nombre IUPAC |
(2-bromo-5-chlorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
Clave InChI |
MMULIJUQBDXVNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CNN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


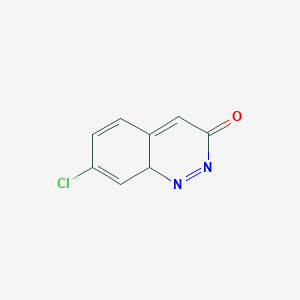
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)
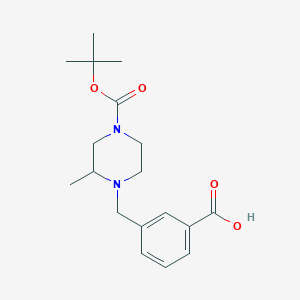

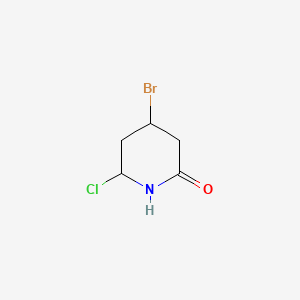

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
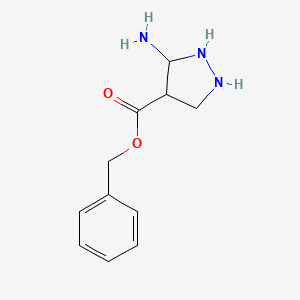
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)

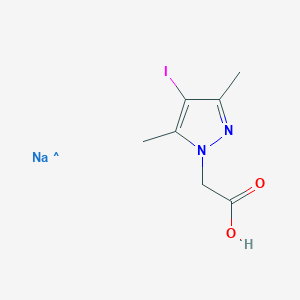
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
